3-(2H-1,3-benzodioxol-5-yl)-1-[(4-phenyloxan-4-yl)methyl]urea
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Overview
Description
3-(2H-1,3-benzodioxol-5-yl)-1-[(4-phenyloxan-4-yl)methyl]urea is a complex organic compound with a unique structure that combines a benzo[d][1,3]dioxole moiety and a tetrahydro-2H-pyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2H-1,3-benzodioxol-5-yl)-1-[(4-phenyloxan-4-yl)methyl]urea typically involves multi-step organic reactions. The starting materials often include benzo[d][1,3]dioxole derivatives and tetrahydro-2H-pyran derivatives. The key steps in the synthesis may involve:
Formation of the benzo[d][1,3]dioxole moiety: This can be achieved through cyclization reactions involving catechol and formaldehyde.
Formation of the tetrahydro-2H-pyran ring: This can be synthesized from tetrahydropyranyl alcohols through cyclization reactions.
Coupling reactions: The final step involves coupling the benzo[d][1,3]dioxole moiety with the tetrahydro-2H-pyran derivative using urea as a coupling agent under specific reaction conditions, such as the presence of a base and a solvent like dimethylformamide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to increase yield and reduce costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(2H-1,3-benzodioxol-5-yl)-1-[(4-phenyloxan-4-yl)methyl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the benzo[d][1,3]dioxole or tetrahydro-2H-pyran rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
3-(2H-1,3-benzodioxol-5-yl)-1-[(4-phenyloxan-4-yl)methyl]urea has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and potential biological activity.
Materials Science: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Biological Research: The compound can be used as a probe to study biological processes and interactions at the molecular level.
Mechanism of Action
The mechanism of action of 3-(2H-1,3-benzodioxol-5-yl)-1-[(4-phenyloxan-4-yl)methyl]urea involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects through:
Binding to active sites: Inhibiting or activating enzymes.
Modulating receptor activity: Acting as an agonist or antagonist.
Interfering with signaling pathways: Affecting cellular processes and functions.
Comparison with Similar Compounds
Similar Compounds
1-(benzo[d][1,3]dioxol-5-yl)-3-(phenylmethyl)urea: Lacks the tetrahydro-2H-pyran ring.
1-(benzo[d][1,3]dioxol-5-yl)-3-((4-methylphenyl)methyl)urea: Contains a methyl group instead of the tetrahydro-2H-pyran ring.
Uniqueness
3-(2H-1,3-benzodioxol-5-yl)-1-[(4-phenyloxan-4-yl)methyl]urea is unique due to the presence of both the benzo[d][1,3]dioxole and tetrahydro-2H-pyran moieties, which confer specific chemical and biological properties that are not found in similar compounds.
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-[(4-phenyloxan-4-yl)methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4/c23-19(22-16-6-7-17-18(12-16)26-14-25-17)21-13-20(8-10-24-11-9-20)15-4-2-1-3-5-15/h1-7,12H,8-11,13-14H2,(H2,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJIDLHXBYYKNBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNC(=O)NC2=CC3=C(C=C2)OCO3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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